molecular formula C15H20O4 B1254220 Curcolonol CAS No. 217817-09-9

Curcolonol

Cat. No.: B1254220
CAS No.: 217817-09-9
M. Wt: 264.32 g/mol
InChI Key: QXEXMTIZXNCRJO-QPKOPYBWSA-N
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Description

Curcolonol is a sesquiterpenoid.
This compound is a natural product found in Curcuma picta, Curcuma zedoaria, and Chloranthus multistachys with data available.

Scientific Research Applications

Curcolonol and Cancer Cell Motility

This compound, a furan type sesquiterpene isolated from medical herbs, has shown notable effects in inhibiting cancer cell motility, particularly in breast cancer cells. In vitro studies revealed that this compound significantly impeded both vertical and horizontal migration of breast cancer cells. This inhibition is linked to its ability to reduce the phosphorylation of cofilin 1, which is associated with the inhibition of the catalytic activity of LIM kinase 1 (LIMK1), a key player in cell motility (Lu et al., 2018).

This compound in Curcuma zedoaria and Cytotoxicity

In a study focused on Curcuma zedoaria, this compound was identified as a compound with cytotoxic properties. It was found alongside curcuminoids which exhibited cytotoxicity against human ovarian cancer OVCAR-3 cells. The study underscores the potential of this compound as a bioactive compound in traditional medicine, particularly in targeting cancer cells (Syu et al., 1998).

Isolation and Identification in Curcuma Comosa

Research on Curcuma comosa, a plant cultivated in Thailand, has led to the isolation of this compound among other sesquiterpenes. This study highlights the importance of this compound as a component of traditional medicinal plants, further supporting its potential applications in healthcare (Qu et al., 2008).

Anti-Metastasis Activity in Breast Cancer

A study on Chloranthus henryi, which explored sesquiterpenes for their anti-metastasis breast cancer activity, identified this compound as one of the potent active compounds. This discovery adds to the growing body of evidence supporting the anti-cancer properties of this compound (Zhang et al., 2017).

Properties

IUPAC Name

(4aR,5R,8R,8aR)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-7-19-9-6-14(2)10(16)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,16,18H,4-6H2,1-3H3/t10-,13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEXMTIZXNCRJO-QPKOPYBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)[C@H]3[C@](CC[C@H]([C@@]3(C2)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114667
Record name (4aR,5R,8R,8aR)-5,6,7,8,8a,9-Hexahydro-5,8-dihydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217817-09-9
Record name (4aR,5R,8R,8aR)-5,6,7,8,8a,9-Hexahydro-5,8-dihydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-4(4aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217817-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,5R,8R,8aR)-5,6,7,8,8a,9-Hexahydro-5,8-dihydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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